4-Fluorophenyl(trifluoromethylsulfonyl)methane

Overview

Description

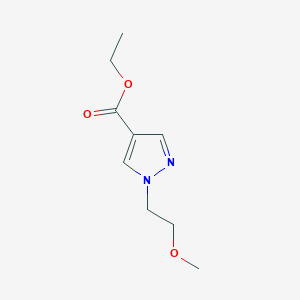

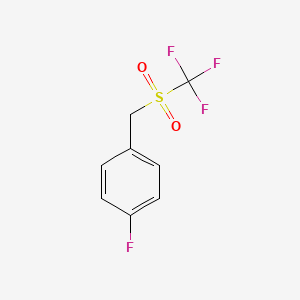

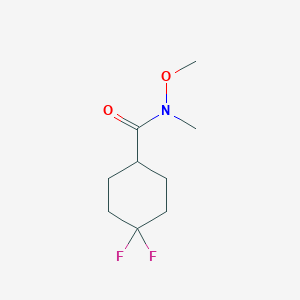

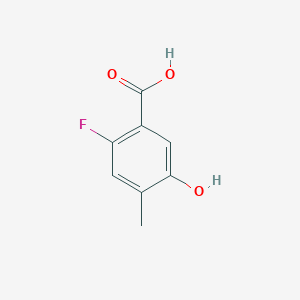

4-Fluorophenyl(trifluoromethylsulfonyl)methane is a chemical compound with the molecular formula C8H6F4O2S and a molecular weight of 242.19 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 4-Fluorophenyl(trifluoromethylsulfonyl)methane consists of a fluorophenyl group attached to a trifluoromethylsulfonyl methane group . The exact structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.Physical And Chemical Properties Analysis

4-Fluorophenyl(trifluoromethylsulfonyl)methane has a molecular weight of 242.19 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Scientific Research Applications

Methane and Environmental Processes

Methane in Plant Physiology :

- Methane, a key greenhouse gas, exhibits diverse biological functions, such as anti-inflammatory, antioxidant, and anti-apoptosis properties. In plants, it may act as a gaseous signaling molecule, enhancing plant tolerance against stresses like salinity, drought, and heavy metal exposure, and promotes root development and delay senescence (Li, Wei, & Shen, 2019).

Methane Production and Emission by Eukaryotes :

- Apart from methanogens, plants, animals, and fungi have been identified as sources of methane production, even in the presence of oxygen. This aerobic methane production could be part of protective strategies against environmental stresses, potentially making it a significant, yet under-quantified, contributor to the global methane budget (Liu et al., 2015).

Biotechnological Applications of Methanotrophs :

- Methanotrophs, bacteria that utilize methane as their carbon source, offer a range of biotechnological applications. They can produce valuable products like single-cell protein, biopolymers, metabolites, and can be used in bioremediation and wastewater treatment, showcasing the potential of methane as a resource (Strong, Xie, & Clarke, 2015).

Methane and Climate System

- Methane Feedbacks in a Warmer World :

- Methane emissions from natural systems like wetlands, permafrost, and methane hydrates are susceptible to changes under a warming climate. This could lead to increased emissions, contributing to a positive climate feedback. Understanding the microbial, physical, and geochemical interlinkages and their timescales is crucial for predicting future scenarios (Dean et al., 2018).

Methane and Industrial Applications

Homogeneous Functionalization of Methane :

- Transforming methane into functionalized products is a grand challenge in chemistry. Homogeneous systems that convert methane, particularly those that can utilize oxygen as the sole net coreactant, hold potential for creating a cleaner and less expensive process to augment or replace oil as the source of fuels and chemicals (Gunsalus et al., 2017).

Methane Conversion in Solid Oxide Fuel Cells :

- Converting natural gas into electricity through solid oxide fuel cells (SOFC) could significantly increase conversion efficiencies and reduce CO2 emissions. Understanding methane catalysis and oxidation is crucial for the development of this technology, offering a promising avenue for efficient and environmentally friendly power generation (Gür, 2016).

properties

IUPAC Name |

1-fluoro-4-(trifluoromethylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2S/c9-7-3-1-6(2-4-7)5-15(13,14)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPSPNHMTRMLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl(trifluoromethylsulfonyl)methane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

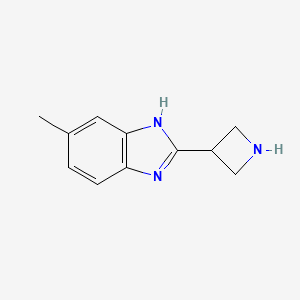

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)